Selenimidous difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenimidous difluoride is a chemical compound that contains selenium and fluorine atoms. It is known for its unique properties and potential applications in various fields of science and industry. The compound’s molecular structure and reactivity make it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Selenimidous difluoride can be synthesized through various methods. One common approach involves the reaction of selenium oxychloride with potassium fluoride, resulting in the formation of seleninyl fluoride, which can then be further processed to obtain this compound . Another method involves the reaction of selenium tetrafluoride with water or selenium dioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using high-purity reagents and controlled reaction conditions. The use of specialized equipment and techniques ensures the efficient and safe production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Selenimidous difluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique molecular structure and the presence of selenium and fluorine atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include fluorine gas, potassium fluoride, and xenon difluoride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from reactions involving this compound include pentafluoroselenium hypofluorite and other selenium-containing compounds . These products have various applications in different fields of science and industry.
Wissenschaftliche Forschungsanwendungen
Selenimidous difluoride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, the compound’s unique properties make it a potential candidate for the development of new drugs and therapies . In industry, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of selenimidous difluoride involves its interaction with molecular targets and pathways in biological systems. The compound can induce apoptosis in transformed cells, making it a potential chemopreventive agent . It also interacts with various enzymes and proteins, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to selenimidous difluoride include selenoyl fluoride, selenium oxyfluoride, and selenium dioxydifluoride . These compounds share some structural similarities but differ in their reactivity and applications.
Uniqueness: this compound is unique due to its specific molecular structure and the presence of both selenium and fluorine atoms. This combination gives the compound distinct properties and makes it suitable for various applications in science and industry.
Eigenschaften
CAS-Nummer |
83573-71-1 |
---|---|
Molekularformel |
F2HNSe |
Molekulargewicht |
131.98 g/mol |
InChI |
InChI=1S/F2HNSe/c1-4(2)3/h3H |
InChI-Schlüssel |
CRJWVOZTSWSCFD-UHFFFAOYSA-N |
Kanonische SMILES |
N=[Se](F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.